1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride
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Overview
Description
1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride is a complex organic compound with a unique tricyclic structure. This compound is known for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a precursor compound under specific conditions, such as the presence of a strong acid or base, to form the tricyclic structure. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes .
Scientific Research Applications
1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studies of reaction mechanisms.
Biology: It is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes. The exact molecular targets and pathways involved are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
1,3,7,7-Tetramethyl-2-oxabicyclo[4.4.0]dec-5-ene: This compound has a similar bicyclic structure but differs in its functional groups and overall reactivity.
1,7-Dimethyl-4-oxatricyclo[5.2.1.0 2,6]decane-3,5,8-trione: Another related compound with a tricyclic structure, but with different substituents and chemical properties.
Uniqueness
1,2,3,4-Tetramethyl-1,2,3,4-cyclobutanetetracarboxylic Dianhydride is unique due to its specific tricyclic structure and the presence of multiple methyl groups, which influence its reactivity and stability. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
1,2,6,7-tetramethyl-4-oxatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c1-10-6(14)5-7(15)11(10,2)13(4)9(17)18-8(16)12(10,13)3/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENLXKNRCZRCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(=O)CC(=O)C1(C3(C2(C(=O)OC3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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